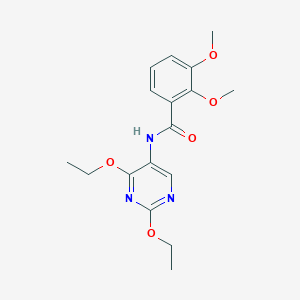

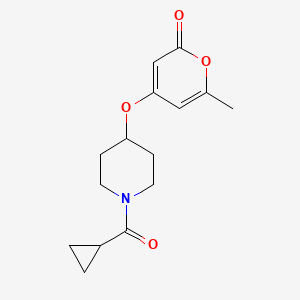

![molecular formula C16H15N3OS B2586854 7-甲基-2-[(2-甲基苯基)甲基硫代]吡啶并[1,2-a][1,3,5]三嗪-4-酮 CAS No. 896323-34-5](/img/structure/B2586854.png)

7-甲基-2-[(2-甲基苯基)甲基硫代]吡啶并[1,2-a][1,3,5]三嗪-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “7-Methyl-2-[(2-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one” is a nitrogen-containing heterocyclic compound . These types of compounds form the basis of many natural and synthetic biologically active substances . More than two-thirds of the known drugs used in clinical practice contain heterocyclic and, above all, nitrogen-containing fragments within their structure .

Synthesis Analysis

The synthesis of such compounds often involves the annulation of substituted benzimidazoles with bifunctional synthetic equivalents . The nature of these equivalents determines the reaction conditions . For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis

The molecular structure of these compounds is complex, often containing fragments similar to the natural heterocycles purines and pyrimidines . This makes them of great practical importance in the field of medicine .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and often involve multiple steps . For example, in the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .科学研究应用

Antiviral Activity

The compound’s structure contains a pyrido-triazinone core, which has been associated with antiviral properties. Notably, Triazavirin , a derivative of this scaffold, has demonstrated a broad spectrum of antiviral action against influenza viruses, ARVI, and tick-borne encephalitis. Additionally, Triazavirin has shown effectiveness in treating patients with moderate COVID-19 .

Medicinal Chemistry

Pyrido[1,2-a][1,3,5]triazin-4-one derivatives are relevant in medicinal chemistry due to their resemblance to natural nucleotides. Researchers have explored compounds containing benzimidazole scaffolds (isosteres of nucleic acid bases) for potential therapeutic applications. Some important drugs based on benzimidazole include proton pump inhibitors, antihistamines, and antiparasitic agents .

Synthesis Strategies

The construction of pyrimido[1,2-a]benzimidazoles often involves annulation of substituted benzimidazoles with bifunctional synthetic equivalents. The choice of these equivalents influences reaction conditions and the formation of polycyclic derivatives .

Nitroazolo Compounds

Nitroazolo-[5,1-c][1,2,4]triazines and nitroazolo[1,5-a]pyrimidines, related to this compound, constitute a new family of antiviral agents. These compounds have shown promise in combating viral infections .

Structural Modifications

Researchers have explored structural modifications of the pyrido-triazinone core to enhance biological activity. For instance, the clinical trial stage compound 5-methyl-6-nitro-7-oxo-4,7-dihydro [1,2,4]triazolo [1,5-a]pyrimidine L-arginine salt monohydrate represents an exciting avenue for further investigation .

Pharmacological Prospects

Given the wide spectrum of biological activity associated with pyrimido[1,2-a]benzimidazoles, ongoing research aims to uncover additional pharmacological prospects. These compounds may hold promise in various therapeutic areas, including antiviral, anticancer, and anti-inflammatory treatments .

未来方向

属性

IUPAC Name |

7-methyl-2-[(2-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS/c1-11-7-8-14-17-15(18-16(20)19(14)9-11)21-10-13-6-4-3-5-12(13)2/h3-9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJBMJHCUHYCHIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC(=NC2=O)SCC3=CC=CC=C3C)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methyl-2-[(2-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2-Methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2586777.png)

![Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate hydrochloride](/img/no-structure.png)

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-naphthamide](/img/structure/B2586783.png)

![2-{[(3,5-Dimethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2586785.png)

![(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-oxo-3-(3-phenoxyphenyl)propanenitrile](/img/structure/B2586786.png)

![2-(4-ethoxyphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2586788.png)

![ethyl 4-(3-isobutyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B2586790.png)

![(E)-4-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylamino]-4-oxobut-2-enoic acid](/img/structure/B2586791.png)

![2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(naphthalen-1-yl)acetamide](/img/structure/B2586794.png)